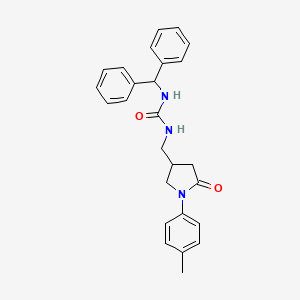

1-Benzhydryl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c1-19-12-14-23(15-13-19)29-18-20(16-24(29)30)17-27-26(31)28-25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,20,25H,16-18H2,1H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIUBKAEHVNOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzhydryl chloride with a pyrrolidinone derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under basic conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Benzhydryl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a general approach to comparing such derivatives:

Table 1: Key Structural and Electronic Parameters of Hypothetical Analogs

*Hypothetical data; actual values depend on experimental measurement via methods like X-ray diffraction (refined via SHELX) or computational modeling.

Key Observations

Substituent Effects : The p-tolyl group in the target compound introduces steric bulk and electron-donating methyl groups compared to phenyl or fluorophenyl analogs. This could enhance lipophilicity (LogP ~3.2) and influence receptor binding.

Crystallographic Trends: Analog 2’s shorter C-N bond (1.43 Å vs.

Bioactivity : Fluorinated analogs (e.g., Analog 2) often exhibit improved potency (lower IC₅₀) due to enhanced binding affinity and metabolic stability.

Methodological Considerations

The structural analysis of such compounds relies heavily on tools like SHELX. For example:

Biological Activity

1-Benzhydryl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by a benzhydryl group and a pyrrolidinone moiety, has been studied primarily for its antileishmanial and antimalarial properties. The following sections detail its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 413.5 g/mol. Its structure includes a central urea group linked to a benzhydryl group and a pyrrolidinone ring substituted with a p-tolyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 891090-38-3 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring : This can be achieved through the cyclization of appropriate precursors.

- Introduction of the Benzhydryl Group : This is often done using benzhydryl chloride in the presence of a base.

- Coupling Reaction : The final step involves the coupling of the benzhydryl intermediate with the pyrrolidinone derivative under suitable conditions.

Antileishmanial Activity

Research indicates that this compound exhibits potent antileishmanial activity. In vitro studies demonstrate an IC50 value of 0.018 µM, which is significantly more effective than standard treatments such as miltefosine (IC50 = 3.130 µM) and amphotericin B (IC50 = 0.047 µM) .

Antimalarial Activity

The compound has also shown promising antimalarial effects, although specific IC50 values for this activity are less documented compared to its antileishmanial properties. Its mechanism likely involves interference with critical biochemical pathways in the parasites.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to act through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for parasite survival.

- Disruption of Cellular Pathways : By interacting with cellular receptors or pathways, it can alter normal cellular functions in target organisms.

Comparative Studies

Comparative analysis with similar compounds reveals that variations in substituent groups can significantly affect biological activity. For instance, compounds with different aromatic substitutions on the pyrrolidine ring have shown varying degrees of potency against leishmaniasis and malaria.

| Compound Name | Structure Variation | Antileishmanial IC50 (µM) |

|---|---|---|

| This compound | p-Tolyl substitution | 0.018 |

| 1-Benzhydryl-3-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)urea | Phenyl substitution | TBD |

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- In Vivo Studies : Animal models have demonstrated significant reductions in parasite load when treated with this compound compared to controls.

- Combination Therapy : Investigations into its use alongside existing antileishmanial drugs have shown enhanced efficacy, suggesting potential for combination therapies in clinical settings.

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzhydryl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea?

The synthesis involves multi-step protocols:

- Pyrrolidinone ring formation : Cyclocondensation of p-toluidine with γ-ketoesters or diketones under acidic conditions to form the 5-oxo-pyrrolidine scaffold .

- Benzhydryl group introduction : Nucleophilic substitution or coupling reactions using benzhydryl halides or activated intermediates .

- Urea linkage formation : Reaction of an isocyanate intermediate with the pyrrolidine-methylamine derivative, often mediated by carbodiimides (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF . Key optimizations include solvent selection (e.g., dichloromethane for solubility) and temperature control (0–25°C) to minimize side reactions. Reaction progress is monitored via TLC and NMR .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assigns proton environments (e.g., benzhydryl aromatic protons at δ 7.2–7.4 ppm) and confirms urea carbonyl resonance (~δ 155–160 ppm) .

- IR spectroscopy : Validates urea C=O stretches (~1640–1680 cm⁻¹) and pyrrolidinone carbonyl (~1700 cm⁻¹) .

- HPLC-UV/vis : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]+ and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .

- Cellular cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

- Solubility and stability : PBS (pH 7.4) and simulated gastric fluid incubations, analyzed via HPLC to determine half-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

- Rotational isomers : Variable-temperature NMR (e.g., 25–60°C) to observe coalescence of split signals .

- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra to identify hydrogen bonding interactions .

- Computational validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to simulate NMR shifts and compare with experimental data .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

- Hepatic microsome assays : Incubate with NADPH-supplemented rat/human liver microsomes, quench at intervals (0–60 min), and quantify parent compound via LC-MS/MS .

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzhydryl moiety to reduce oxidative metabolism .

- Prodrug approaches : Mask the urea group with enzymatically cleavable protectors (e.g., acetyl) to enhance bioavailability .

Q. How do computational methods predict binding modes to therapeutic targets?

- Molecular docking (AutoDock Vina) : Screen against crystal structures of targets (e.g., HSP90, EGFR) to identify key interactions (e.g., hydrogen bonds with urea carbonyl) .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for analogs with modified substituents .

Q. What experimental designs address low yields in the final coupling step?

- Reagent optimization : Replace EDC with DCC or HATU to improve urea formation efficiency .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and enhance yield by 15–20% under controlled microwave irradiation .

- Purification strategies : Use preparative HPLC with trifluoroacetic acid (0.1%) in mobile phase to isolate the product from byproducts .

Methodological Challenges and Solutions

Q. How to differentiate biological activity between enantiomers?

- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol to resolve enantiomers .

- Circular Dichroism (CD) : Compare CD spectra with enantiopure standards to assign configurations .

- In vitro selectivity assays : Test R- and S-forms against target vs. off-target proteins (e.g., kinases) to identify stereospecific effects .

Q. What approaches validate the compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 knockout models : Generate cell lines lacking putative targets (e.g., HSP90) to confirm on-target effects .

- Thermal proteome profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts via mass spectrometry .

- Transcriptomic analysis (RNA-seq) : Compare gene expression profiles in treated vs. untreated cells to map pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.